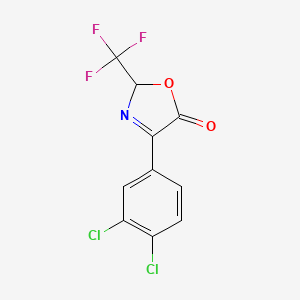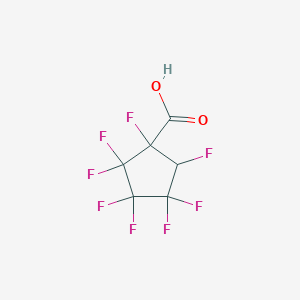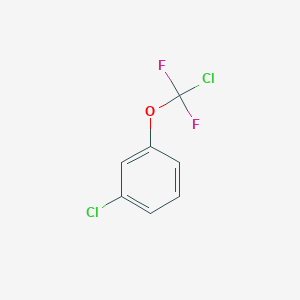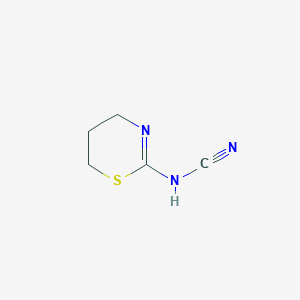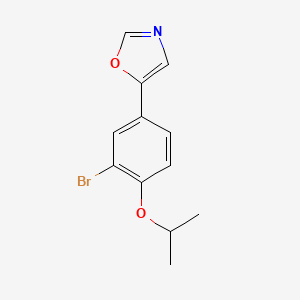
7-Chloroquinolin-4-ylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloroquinolin-4-ylzinc iodide is an organozinc compound with the molecular formula C₉H₅ClINZn. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is often supplied as a solution in tetrahydrofuran (THF) to enhance its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Chloroquinolin-4-ylzinc iodide can be synthesized through the reaction of 7-chloroquinoline with zinc iodide in the presence of a suitable solvent like THF. The reaction typically involves the following steps:
Preparation of 7-chloroquinoline: This can be synthesized using various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the organozinc compound: 7-Chloroquinoline is reacted with zinc iodide in THF under an inert atmosphere to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloroquinolin-4-ylzinc iodide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds. This compound can also participate in nucleophilic substitution reactions due to the presence of the chloro group on the quinoline ring.
Common Reagents and Conditions
Negishi Coupling: Involves the use of a palladium catalyst, typically palladium acetate, and a phosphine ligand in an inert atmosphere. The reaction is carried out in THF at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Negishi Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Nucleophilic Substitution: The major products are substituted quinoline derivatives, where the chloro group is replaced by the nucleophile.
Applications De Recherche Scientifique
7-Chloroquinolin-4-ylzinc iodide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Research into new drug candidates often involves the use of this compound to create novel compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 7-chloroquinolin-4-ylzinc iodide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. This intermediate undergoes reductive elimination to form the desired carbon-carbon bond. The presence of the zinc iodide moiety enhances the reactivity of the quinoline ring, facilitating the coupling process .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloroquinoline: A precursor to 7-chloroquinolin-4-ylzinc iodide, used in various organic synthesis reactions.
4-Chloroquinolin-2-ylzinc iodide: Another organozinc compound with similar reactivity but different substitution pattern on the quinoline ring.
7-Bromoquinolin-4-ylzinc iodide: Similar to this compound but with a bromo substituent instead of chloro.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chloro group at the 7-position of the quinoline ring enhances its utility in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
7-chloro-4H-quinolin-4-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN.HI.Zn/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h1,3-6H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQFRSYGVFCBIH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=CC2=[C-]1)Cl.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


